
4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzene ring substituted with an amino group and a sulfonamide group, which is further linked to an ethylpiperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline.
Sulfonation: Aniline is sulfonated to produce 4-aminobenzenesulfonamide.
Alkylation: The sulfonamide is then alkylated with 1-ethylpiperidine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfide derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth by interfering with folate synthesis.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of dihydrofolic acid. This inhibition disrupts bacterial DNA synthesis and cell division.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Uniqueness: 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the ethylpiperidine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Properties
CAS No. |
59528-82-4 |
|---|---|
Molecular Formula |
C13H21N3O2S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
4-amino-N-(1-ethylpiperidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c1-2-16-9-3-4-12(10-16)15-19(17,18)13-7-5-11(14)6-8-13/h5-8,12,15H,2-4,9-10,14H2,1H3 |
InChI Key |
DGLWZXSBTXMOOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




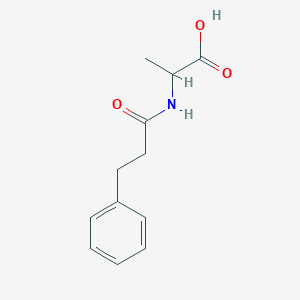
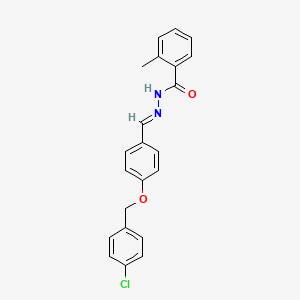

![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
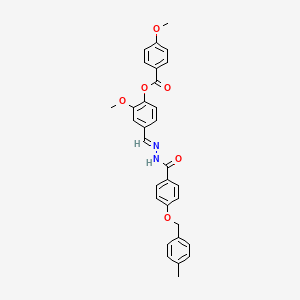
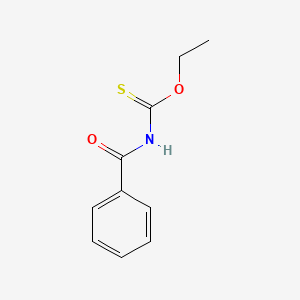
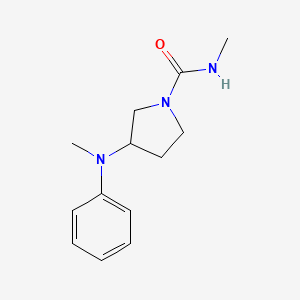
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
![N'-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007496.png)

![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)

